molecular formula C7H5Cl2FO B1434710 (3,5-Dichloro-4-fluorophenyl)methanol CAS No. 1520187-20-5

(3,5-Dichloro-4-fluorophenyl)methanol

Cat. No.: B1434710
CAS No.: 1520187-20-5
M. Wt: 195.01 g/mol
InChI Key: DMYVCPAOMVYJCG-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-fluorobenzyl alcohol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes such as alcohol dehydrogenase and cytochrome P450 can lead to the formation of metabolites that further participate in biochemical pathways . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of 3,5-Dichloro-4-fluorobenzyl alcohol on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, 3,5-Dichloro-4-fluorobenzyl alcohol can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential in studying cellular responses to chemical stimuli and its possible therapeutic uses.

Molecular Mechanism

The molecular mechanism of action of 3,5-Dichloro-4-fluorobenzyl alcohol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them, thereby preventing their normal function . Additionally, 3,5-Dichloro-4-fluorobenzyl alcohol can activate signaling pathways that result in the upregulation or downregulation of target genes . These molecular interactions are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-4-fluorobenzyl alcohol can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3,5-Dichloro-4-fluorobenzyl alcohol can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-4-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways . Studies have also shown that high doses of 3,5-Dichloro-4-fluorobenzyl alcohol can cause toxic or adverse effects, including oxidative stress and inflammation . Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

3,5-Dichloro-4-fluorobenzyl alcohol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3,5-Dichloro-4-fluorobenzyl alcohol within cells and tissues are influenced by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 3,5-Dichloro-4-fluorobenzyl alcohol within tissues, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3,5-Dichloro-4-fluorobenzyl alcohol can influence its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and metabolism . Understanding the subcellular localization of 3,5-Dichloro-4-fluorobenzyl alcohol is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-fluorophenyl)methanol typically involves the halogenation of benzyl alcohol derivatives. One common method starts with 2-fluoro-3-chloronitrobenzene, which undergoes a series of reactions including bromination, reduction, and diazochlorination to yield the desired product . The reaction conditions are generally mild, and the process is environmentally friendly, with high product purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced catalytic systems and continuous flow reactors can enhance the production rate and product quality.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: 3,5-Dichloro-4-fluorobenzaldehyde or 3,5-Dichloro-4-fluorobenzoic acid.

    Reduction: Benzyl alcohol derivatives with fewer halogen substituents.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

(3,5-Dichloro-4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated benzyl alcohols.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3,5-Dichlorobenzyl alcohol
  • 4-Fluorobenzyl alcohol
  • 3,5-Dichloro-4-fluorobenzaldehyde

Comparison: (3,5-Dichloro-4-fluorophenyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and electronic effects, making it suitable for a wide range of applications.

Properties

IUPAC Name

(3,5-dichloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVCPAOMVYJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520187-20-5
Record name (3,5-dichloro-4-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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